molecular formula C15H24ClNO B1397708 4-[(4-Propylphenoxy)methyl]piperidine hydrochloride CAS No. 1220034-13-8

4-[(4-Propylphenoxy)methyl]piperidine hydrochloride

Cat. No. B1397708
M. Wt: 269.81 g/mol
InChI Key: YABBGXNDTHCPMC-UHFFFAOYSA-N
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Description

4-[(4-Propylphenoxy)methyl]piperidine hydrochloride, also known as 4-PPMP, is a synthetic compound that has been used in scientific research for a variety of applications. It is a derivative of piperidine, a cyclic compound with six carbon atoms in a ring structure, and has a hydrochloride group attached to the nitrogen atom. 4-PPMP is a white crystalline solid with a melting point of 155-156°C and a molecular weight of 248.7 g/mol. It is soluble in water and ethanol, and is relatively stable in air.

Scientific Research Applications

1. Neuroprotective Potential

  • NMDA Antagonism for Neuroprotection: Compounds similar to 4-[(4-Propylphenoxy)methyl]piperidine hydrochloride, such as CP-101,606, have been identified as potent and selective N-methyl-D-aspartate (NMDA) antagonists, showcasing promise as neuroprotective agents. This class of compounds can protect neurons from glutamate toxicity, which is crucial in neurological conditions like stroke or neurodegenerative diseases (Chenard et al., 1995).

2. Antihypertensive and Cardiovascular Applications

  • Calcium-Channel Blocking Activity: Research on related 4-piperidines indicates potential applications in hypertension management through calcium-channel-blocking activity. Such compounds are effective in antagonizing calcium-induced contractions in rabbit aortic strips, suggesting their role in managing blood pressure levels (Shanklin et al., 1991).

3. Potential in Cancer Therapy

  • Cytotoxic and Anticancer Agents: Compounds like 4-(beta-arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinol hydrochlorides, which are structurally similar to 4-[(4-Propylphenoxy)methyl]piperidine hydrochloride, have shown significant cytotoxicity toward various cancer cells. Such compounds could represent a novel class of cytotoxic agents for cancer therapy (Dimmock et al., 1998).

4. Acetylcholinesterase Inhibition

  • Anti-Acetylcholinesterase Activity: Piperidine derivatives, such as 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, have been synthesized and evaluated for their anti-acetylcholinesterase (AChE) activity. These compounds show potential as therapeutic agents in conditions like Alzheimer's disease where AChE inhibition is a key treatment strategy (Sugimoto et al., 1990).

properties

IUPAC Name

4-[(4-propylphenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO.ClH/c1-2-3-13-4-6-15(7-5-13)17-12-14-8-10-16-11-9-14;/h4-7,14,16H,2-3,8-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YABBGXNDTHCPMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Propylphenoxy)methyl]piperidine hydrochloride

CAS RN

1220034-13-8
Record name Piperidine, 4-[(4-propylphenoxy)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220034-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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